molecular formula C12H11F3O2 B180928 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 1495-03-0

1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B180928
CAS No.: 1495-03-0
M. Wt: 244.21 g/mol
InChI Key: KDDQMNMAUZHOMD-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound that features a trifluoromethyl group and an ethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 4-ethylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction mechanism involves the formation of an intermediate, which then undergoes further transformation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties, which can influence the compound’s reactivity and interactions with enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione
  • 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
  • 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

Uniqueness

1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c1-2-8-3-5-9(6-4-8)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDQMNMAUZHOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426034
Record name 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1495-03-0
Record name 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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